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Introduction

The radical addition and subsequent cyclization of 1,6-enynes represent a powerful and

versatile strategy in modern organic synthesis for the construction of carbo- and heterocyclic

ring systems.[1] These cascade reactions allow for the rapid assembly of complex molecular

architectures from simple, readily available starting materials, often forming multiple carbon-

carbon or carbon-heteroatom bonds in a single step.[2][3] The high reactivity and unique

selectivity of the radical intermediates involved make this methodology particularly valuable for

synthesizing five-membered rings, which are core structures in numerous natural products and

pharmaceutical agents.[4][5] Recent advancements have expanded the scope of these

reactions through the development of photoredox catalysis, transition-metal catalysis, and

metal-free initiation systems, enhancing their efficiency, selectivity, and environmental

sustainability.[5][6][7]

General Mechanistic Pathway

The fundamental mechanism of a 1,6-enyne radical cascade reaction involves three key

stages: initiation, propagation, and termination.

Initiation: A radical species (R•) is generated from a suitable precursor. This can be achieved

through various methods, including thermal decomposition of an initiator (e.g., AIBN), redox

processes involving transition metals, or photoredox catalysis.

Propagation:
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Intermolecular Addition: The initial radical (R•) adds to the less hindered terminal position

of the alkene moiety of the 1,6-enyne, generating a new alkyl radical intermediate.[2]

Intramolecular Cyclization: This alkyl radical undergoes a highly regioselective

intramolecular cyclization onto the alkyne. The 5-exo-dig pathway is kinetically favored,

leading to the formation of a five-membered ring containing a vinyl radical.[8]

Termination/Trapping: The vinyl radical is then quenched or trapped by a hydrogen atom

donor, a radical trapping agent, or through an oxidative/reductive process to yield the final

cyclized product and regenerate the radical chain carrier.[9]
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Figure 1: General mechanism of 1,6-enyne radical cyclization.

Application Notes: Key Methodologies
Visible-Light Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a mild and powerful tool for initiating radical

reactions.[6] In this approach, a photocatalyst, typically an iridium or ruthenium complex,

absorbs visible light and engages in single-electron transfer (SET) processes to generate

radical species from stable precursors under ambient conditions.[6][7]

A notable application is the hydroalkylative cyclization of 1,6-enynes using radical precursors

like dimethyl malonate.[6] This method provides access to functionalized pyrrolidine and

tetrahydrofuran derivatives.[6] The reaction proceeds via a hydrogen atom transfer (HAT)

process or an electron transfer mechanism, initiated by the photoexcited catalyst.[6]

Table 1: Examples of Photoredox-Catalyzed Hydroalkylative Cyclization of 1,6-Enynes[6]
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Entry
1,6-Enyne
Substrate
(Tether)

Radical
Precursor

Product Yield (%)

1 N-Tosyl
Dimethyl

Malonate

Alkylated

Pyrrolidine
85

2 N-Boc
Dimethyl

Malonate

Alkylated

Pyrrolidine
75

3 Oxygen
Dimethyl

Malonate

Alkylated

Tetrahydrofuran
66

4 N-Tosyl β-Ketoester
Acylated

Pyrrolidine
81

5
N-Tosyl (Terminal

Alkyne)

Dimethyl

Malonate

Alkylated

Pyrrolidine
46

Reaction conditions typically involve an Ir(III) photocatalyst, the 1,6-enyne, the radical

precursor, and a solvent under visible light irradiation.[6]

Transition Metal-Catalyzed Reactions
Transition metals like copper, iron, and nickel are frequently used to catalyze radical

cyclizations of 1,6-enynes.[4][10][11] These metals can facilitate the generation of radicals

through redox processes and influence the selectivity of the reaction.

For instance, a copper-catalyzed system using tert-butyl hydroperoxide (TBHP) as both an

oxidant and an oxygen atom source enables the synthesis of complex tricyclic cyclopropane

derivatives from 1,6-enynes.[10] In a different approach, nickel catalysis under photochemical

conditions allows for the radical alkylcyanation of 1,6-enynes with isonitriles, which serve as

both alkyl radical precursors and cyanide sources to form functionalized γ-lactams.[4] Iron-

catalyzed systems, often using NaBH₄ and air, provide an inexpensive and low-toxicity method

for redox radical cyclizations.[11]

Table 2: Examples of Transition Metal-Catalyzed 1,6-Enyne Cyclizations
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Entry
Catalyst
System

Radical
Source

Key
Transformat
ion

Product
Type

Ref.

1 CuCl / TBHP TBHP

Oxidative

Cascade

Cyclization

Tricyclic

Cyclopropane
[10]

2
Ni(cod)₂ /

Light
Isonitrile

Alkylcyanatio

n/Cyclization
γ-Lactam [4]

3
FeCl₃ /

NaBH₄ / Air

Substrate/Re

dox

Hydroxylation

/Cyclization

Hydroxylated

Cyclopentane
[11]

4 CuCl / O₂
Tosylhydrazid

e

Desulfonylati

ve Cyclization

Dihydronapht

halenone
[1]

Metal-Free Cascade Reactions
To improve the sustainability and practicality of synthesis, metal-free radical cyclization

methods have been developed.[5] These reactions often rely on inexpensive and

environmentally benign reagents to initiate the radical cascade. Common initiators include

peroxides like tert-butyl hydroperoxide (TBHP) or potassium persulfate (K₂S₂O₈), which

generate radicals upon thermal decomposition.[3][12][13]

These methods have been successfully applied to synthesize a variety of valuable structures.

For example, the reaction of 1,6-enynes with aldehydes, mediated by TBHP and PivOH, yields

tricyclic fluorene derivatives.[3][14] Similarly, using sulfonyl hydrazides in water allows for the

switchable and selective synthesis of different lactam scaffolds without the need for a metal

catalyst.[5][15]

Table 3: Examples of Metal-Free 1,6-Enyne Cyclizations
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Entry
Initiator/Me
diator

Radical
Source

Key
Transformat
ion

Product
Type

Ref.

1
TBHP /

PivOH
Aldehyde

Acyl-Radical

Cascade

Tricyclic

Fluorene
[3][14]

2 K₂S₂O₈ NaI
Diiodo

Cyclization

Diiodonated

γ-Lactam
[12]

3 (NH₄)₂S₂O₈
Sulfonyl

Hydrazide

Sulfonyl-

Radical

Cascade

Lactam [5][15]

4
tert-Butyl

Nitrite
I₂ / TBN

Iodonitrosylati

ve Cyclization

Functionalize

d Pyrrolidine
[16][17]

Experimental Protocols
Protocol 1: Visible-Light-Mediated Radical
Hydroalkylative Cyclization of a 1,6-Enyne
This protocol is adapted from the procedure described by Zhu, S. et al. in The Journal of

Organic Chemistry (2023).[6][7]

Objective: To synthesize an alkylated pyrrolidine derivative via photoredox-catalyzed radical

cyclization.

Materials:

N-allyl-N-(4-methyl-N-(prop-2-yn-1-yl)phenylsulfonamido)benzenesulfonamide (1,6-enyne

substrate, 0.2 mmol, 1.0 equiv)

Dimethyl malonate (Radical precursor, 1.0 mmol, 5.0 equiv)

Ir(dtbbpy)(ppy)₂PF₆ (Photocatalyst, 0.002 mmol, 0.01 equiv)

Dichloromethane (DCM, 2.0 mL)
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Schlenk tube (10 mL)

Blue LEDs (460-470 nm)

Magnetic stirrer

1. Reagent Preparation

Add 1,6-enyne (0.2 mmol),
Ir catalyst (1 mol%), and

 a stir bar to a Schlenk tube.

2. Reaction Setup

Add DCM (2.0 mL) and
dimethyl malonate (1.0 mmol)
under a nitrogen atmosphere.

3. Irradiation

Stir the mixture at room temperature
under blue LED irradiation

for 24 hours.

4. Work-up & Purification

Concentrate the reaction mixture
in vacuo.

Purify the crude residue by
flash column chromatography

(petroleum ether/ethyl acetate).

5. Analysis

Characterize the final product
by NMR and HRMS.

Click to download full resolution via product page

Figure 2: Experimental workflow for photoredox cyclization.

Procedure:

To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the 1,6-enyne substrate (0.2

mmol, 1.0 equiv) and Ir(dtbbpy)(ppy)₂PF₆ (0.002 mmol, 1 mol%).

Evacuate and backfill the tube with nitrogen gas three times.

Under a nitrogen atmosphere, add anhydrous dichloromethane (2.0 mL) followed by

dimethyl malonate (1.0 mmol, 5.0 equiv) via syringe.

Seal the tube and place the reaction mixture approximately 5 cm from a blue LED lamp.

Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by thin-

layer chromatography (TLC).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b14481926?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14481926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

Purify the resulting crude residue by flash column chromatography on silica gel using a

mixture of petroleum ether and ethyl acetate as the eluent to afford the desired product.

Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass

spectrometry (HRMS).

Protocol 2: K₂S₂O₈-Mediated Metal-Free Diiodo
Cyclization of a 1,6-Enyne
This protocol is adapted from the procedure described by Wu, X. et al. in The Journal of

Organic Chemistry (2023).[12]

Objective: To synthesize a diiodonated γ-lactam via a metal-free radical cascade reaction.

Materials:

N-allyl-4-methyl-N-(3-phenylpropioloyl)benzenesulfonamide (1,6-enyne substrate, 0.2 mmol,

1.0 equiv)

Iodine (I₂, 0.3 mmol, 1.5 equiv)

Potassium persulfate (K₂S₂O₈, 0.4 mmol, 2.0 equiv)

1,4-Dioxane (2.0 mL)

Water (H₂O, 0.5 mL)

Sealed tube (10 mL)

Magnetic stirrer and heating plate
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Figure 3: Proposed mechanism for diiodo cyclization.

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b14481926?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14481926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the 1,6-enyne substrate (0.2 mmol, 1.0 equiv), iodine (0.3 mmol, 1.5 equiv), and

potassium persulfate (0.4 mmol, 2.0 equiv) to a 10 mL sealed tube containing a magnetic stir

bar.

Add 1,4-dioxane (2.0 mL) and water (0.5 mL) to the tube.

Seal the tube tightly and place the reaction vessel in a preheated oil bath at 80 °C.

Stir the reaction mixture for 12 hours.

After cooling to room temperature, quench the reaction by adding a saturated aqueous

solution of Na₂S₂O₃ (10 mL).

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Filter the mixture and concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl

acetate) to yield the diiodonated γ-lactam.

Characterize the product using appropriate spectroscopic methods (NMR, HRMS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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